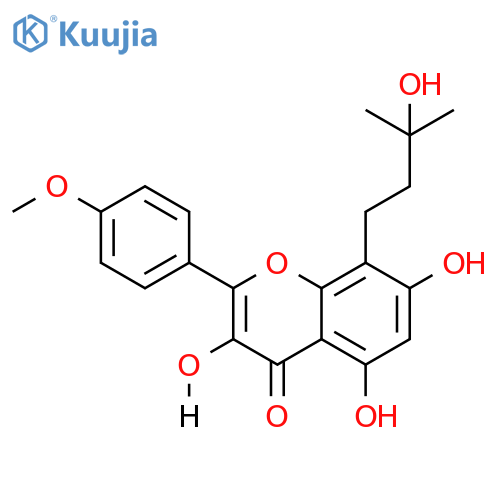Cas no 521-45-9 (Wushanicaritin)

Wushanicaritin structure
Wushanicaritin 化学的及び物理的性質
名前と識別子
-
- Icaritin
- 3,5,7-Trihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- Wushanicaritin
- LMPK12110561
- G14250
- 521-45-9
- AC-34855
- AKOS040740576
- VAYWXTLNNGACLF-UHFFFAOYSA-N
- 3,5,7-trihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-methoxyphenyl)-4H-chromen-4-one
- 3,5,7-trihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-methoxyphenyl)chromen-4-one
- HY-N4111
- 3,5,7-trihydroxy-4'-methoxy-8-(3-hydroxy-3-methylbutyl)-flavone
- CS-0032119
- MS-26377
- DA-78992
- SCHEMBL3183521
-
- インチ: InChI=1S/C21H22O7/c1-21(2,26)9-8-13-14(22)10-15(23)16-17(24)18(25)19(28-20(13)16)11-4-6-12(27-3)7-5-11/h4-7,10,22-23,25-26H,8-9H2,1-3H3
- InChIKey: VAYWXTLNNGACLF-UHFFFAOYSA-N
- ほほえんだ: COc1ccc(cc1)-c1oc2c(CCC(C)(C)O)c(O)cc(O)c2c(=O)c1O
計算された属性
- せいみつぶんしりょう: 386.13655304 g/mol
- どういたいしつりょう: 386.13655304 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 606
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
- ぶんしりょう: 386.4
じっけんとくせい
- 密度みつど: 1.405±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: ほとんど溶けない(0.011 g/l)(25ºC)、
Wushanicaritin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0032119-25mg |
Wushanicaritin |
521-45-9 | 98.11% | 25mg |
$220.0 | 2022-04-27 | |
| eNovation Chemicals LLC | Y1249514-50mg |
Wushanicaritin |
521-45-9 | 98% | 50mg |
$650 | 2024-06-06 | |
| ChemScence | CS-0032119-10mg |
Wushanicaritin |
521-45-9 | 98.11% | 10mg |
$120.0 | 2022-04-27 | |
| TargetMol Chemicals | T13350-2 mg |
Wushanicaritin |
521-45-9 | 98% | 2mg |
¥ 489 | 2023-07-10 | |
| TargetMol Chemicals | T13350-10 mg |
Wushanicaritin |
521-45-9 | 98% | 10mg |
¥ 997 | 2023-07-10 | |
| TargetMol Chemicals | T13350-50 mg |
Wushanicaritin |
521-45-9 | 98% | 50mg |
¥ 3,117 | 2023-07-10 | |
| MedChemExpress | HY-N4111-25mg |
Wushanicaritin |
521-45-9 | 98.54% | 25mg |
¥2200 | 2024-07-19 | |
| MedChemExpress | HY-N4111-50mg |
Wushanicaritin |
521-45-9 | 98.54% | 50mg |
¥3500 | 2024-07-19 | |
| MedChemExpress | HY-N4111-5mg |
Wushanicaritin |
521-45-9 | 98.54% | 5mg |
¥750 | 2024-07-19 | |
| TargetMol Chemicals | T13350-200mg |
Wushanicaritin |
521-45-9 | 98% | 200mg |
¥ 6497 | 2023-09-15 |
521-45-9 (Wushanicaritin) 関連製品
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:521-45-9)Wushanicaritin

清らかである:99%/99%/99%/99%
はかる:50mg/100mg/250mg/1g
価格 ($):237.0/284.0/342.0/693.0